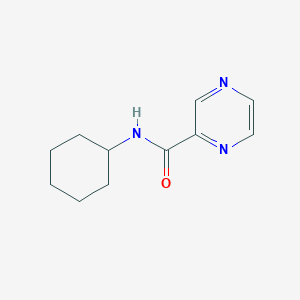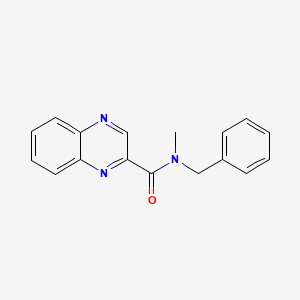![molecular formula C20H18N2O3 B7496461 Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone](/img/structure/B7496461.png)
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antifungal, and antibacterial properties. It has also been investigated for its potential as an antioxidant and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is not fully understood. However, studies suggest that it works by inhibiting certain enzymes and pathways involved in cell growth and proliferation.
Biochemical and Physiological Effects:
Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the growth of several types of fungi and bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone in lab experiments is its broad spectrum of activity. It has been found to be effective against a wide range of cancer cells, fungi, and bacteria. However, one of the limitations is its potential toxicity, which may require careful handling and monitoring.
Orientations Futures
There are several future directions for research on Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone. One direction is to investigate its potential as a chemotherapeutic agent for different types of cancer. Another direction is to study its mechanism of action in more detail to better understand its effects on cells. Additionally, further research is needed to determine its safety and potential side effects in humans.
In conclusion, Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone is a chemical compound with significant potential for scientific research. Its broad spectrum of activity and potential applications in various fields make it an interesting subject for further investigation. However, more studies are needed to fully understand its mechanism of action, potential side effects, and safety in humans.
Méthodes De Synthèse
The synthesis of Morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone involves several steps. The starting materials for the synthesis are 5-phenyl-1,3-oxazole-2-carboxylic acid and 4-morpholinobenzaldehyde. These compounds are reacted together in the presence of a suitable catalyst to form the desired product.
Propriétés
IUPAC Name |
morpholin-4-yl-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c23-20(22-10-12-24-13-11-22)17-9-5-4-8-16(17)19-21-14-18(25-19)15-6-2-1-3-7-15/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVTANYLFNVCXIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C3=NC=C(O3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]propanamide](/img/structure/B7496399.png)
![N-[4-(2-methyl-1,3-oxazol-5-yl)phenyl]-2-sulfanylidene-1H-pyridine-3-carboxamide](/img/structure/B7496401.png)



![5-(azepane-1-carbonyl)-6-methyl-3H-furo[2,3-d]pyrimidin-4-one](/img/structure/B7496423.png)

![N-[2-(4-propylphenoxy)ethyl]nonanamide](/img/structure/B7496444.png)
![3-[4-(Naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1,6,7,8-tetrahydroquinoline-2,5-dione](/img/structure/B7496447.png)
![N-benzyl-N,5-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7496452.png)



![Phenyl-[4-[(1-phenyltetrazol-5-yl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B7496475.png)